2-Cycloheptylcyclopropane-1-carbaldehyde
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Overview
Description
2-Cycloheptylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H18O. It is a cyclopropane derivative featuring a cycloheptyl group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of cycloheptene followed by formylation. One common method is the reaction of cycloheptene with diazomethane to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of cyclopropanation and formylation can be scaled up using continuous flow reactors to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Acidic or basic catalysts, such as HCl or NaOH
Major Products
Oxidation: 2-Cycloheptylcyclopropane-1-carboxylic acid
Reduction: 2-Cycloheptylcyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the reagents used.
Scientific Research Applications
2-Cycloheptylcyclopropane-1-carbaldehyde is used in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cycloheptylcyclopropane-1-carbaldehyde is primarily related to its reactivity as an aldehyde and a cyclopropane derivative. The aldehyde group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions due to its ring strain. These reactions can lead to the formation of various intermediates and products that can interact with biological molecules or materials .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the cycloheptyl group, making it less sterically hindered.
Cycloheptylcarbaldehyde: Lacks the cyclopropane ring, resulting in different reactivity.
2-Cyclohexylcyclopropane-1-carbaldehyde: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness
2-Cycloheptylcyclopropane-1-carbaldehyde is unique due to the combination of the cycloheptyl group and the cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-cycloheptylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c12-8-10-7-11(10)9-5-3-1-2-4-6-9/h8-11H,1-7H2 |
InChI Key |
QZWCNWNPDBXCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2CC2C=O |
Origin of Product |
United States |
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